molecular formula C36H65BO4 B12222518 2-(3,4-Bis(dodecyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3,4-Bis(dodecyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12222518
M. Wt: 572.7 g/mol
InChI Key: WTUGQIRUJDUSDA-UHFFFAOYSA-N
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Description

2-(3,4-Bis(dodecyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural properties, which make it a valuable reagent in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Bis(dodecyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-bis(dodecyloxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the relatively mild reaction conditions required for the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Bis(dodecyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Pinacolborane
  • 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane

Uniqueness

2-(3,4-Bis(dodecyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its bulky dodecyloxy substituents, which can influence the steric and electronic properties of the compound. This can lead to differences in reactivity and selectivity compared to other boronic esters .

Properties

Molecular Formula

C36H65BO4

Molecular Weight

572.7 g/mol

IUPAC Name

2-(3,4-didodecoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C36H65BO4/c1-7-9-11-13-15-17-19-21-23-25-29-38-33-28-27-32(37-40-35(3,4)36(5,6)41-37)31-34(33)39-30-26-24-22-20-18-16-14-12-10-8-2/h27-28,31H,7-26,29-30H2,1-6H3

InChI Key

WTUGQIRUJDUSDA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCCCCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

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